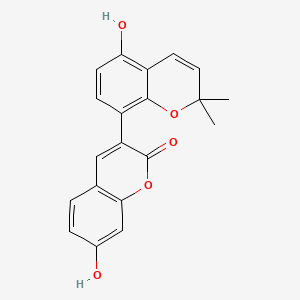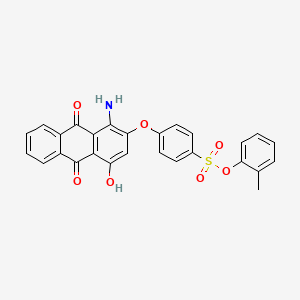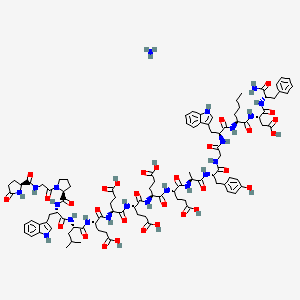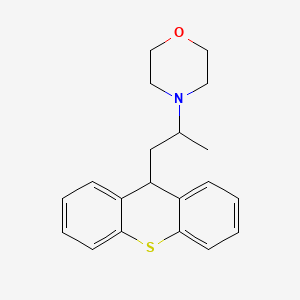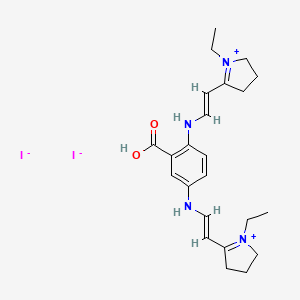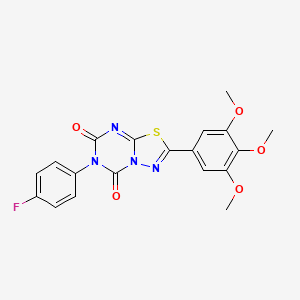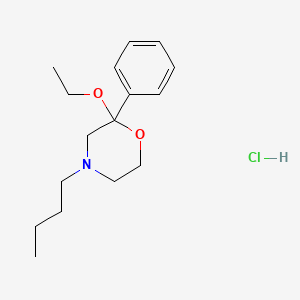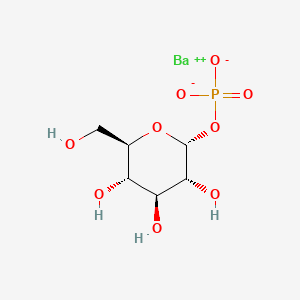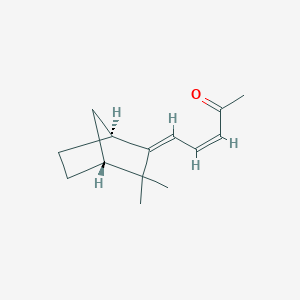
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromophenyl, chlorophenyl, and dimethylaminophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids and amines. For this specific compound, the synthetic route may involve multiple steps, including the formation of intermediate compounds. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The process may involve the use of solid acid catalysts and ultrasonic irradiation to enhance reaction rates and yields . The scalability of this method makes it suitable for large-scale production in pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen substitution reactions can replace bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the aggregation of polyglutamine sequences in proteins, which is relevant in the context of neurodegenerative diseases like Huntington’s Disease . The compound’s effects are mediated through its binding to target proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)-3-((4-bromophenyl)amino)sulfonyl benzamide: Known for its inhibitory effects on protein aggregation.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Another benzamide derivative with distinct chemical properties.
Benzamide, 2-bromo-N-methyl-: A simpler benzamide derivative with different functional groups.
Uniqueness
The uniqueness of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- lies in its complex structure, which imparts specific chemical reactivity and biological activity. The combination of bromophenyl, chlorophenyl, and dimethylaminophenyl groups makes it distinct from other benzamide derivatives, offering unique applications in research and industry.
Propiedades
Número CAS |
87444-03-9 |
|---|---|
Fórmula molecular |
C25H24BrClN4O3 |
Peso molecular |
543.8 g/mol |
Nombre IUPAC |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C25H24BrClN4O3/c1-30(2)19-13-7-16(8-14-19)22-25(27,15-28-18-11-9-17(26)10-12-18)24(34)31(22)29-23(33)20-5-3-4-6-21(20)32/h3-14,22,28,32H,15H2,1-2H3,(H,29,33) |
Clave InChI |
CXUOOWLKKAGEPB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


